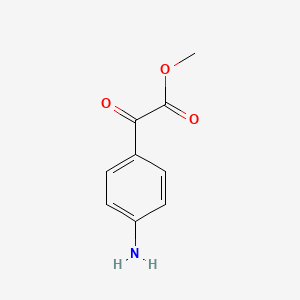

Methyl 2-(4-aminophenyl)-2-oxoacetate

Description

Methyl 2-(4-aminophenyl)-2-oxoacetate is an α-keto ester featuring a phenyl ring substituted with an amino group at the para position.

Properties

Molecular Formula |

C9H9NO3 |

|---|---|

Molecular Weight |

179.17 g/mol |

IUPAC Name |

methyl 2-(4-aminophenyl)-2-oxoacetate |

InChI |

InChI=1S/C9H9NO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5H,10H2,1H3 |

InChI Key |

NAHHESPRHNGMCQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=O)C1=CC=C(C=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-aminophenyl)-2-oxoacetate typically involves the reaction of 4-aminobenzoic acid with methyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of contamination and improves safety.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or nitro derivatives.

Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) or sulfonyl chlorides (SO2Cl2) are used under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinones, nitro compounds.

Reduction: Amines, alcohols.

Substitution: Halogenated derivatives, sulfonamides.

Scientific Research Applications

Methyl 2-(4-aminophenyl)-2-oxoacetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: The compound is used in the study of enzyme kinetics and as a substrate in biochemical assays.

Industry: The compound is used in the production of polymers and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-aminophenyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The oxoacetate moiety can participate in nucleophilic addition reactions, further modulating the compound’s biological activity. These interactions can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The core structure of methyl 2-aryl-2-oxoacetates consists of a methyl ester, a ketone group, and a para-substituted phenyl ring. Variations in the para substituent significantly influence electronic, steric, and solubility properties:

| Compound | Substituent (R) | Electronic Nature of R | Key Structural Features |

|---|---|---|---|

| Methyl 2-(4-aminophenyl)-2-oxoacetate | –NH₂ | Electron-donating | Polar, basic, prone to oxidation |

| Methyl 2-(4-fluorophenyl)-2-oxoacetate | –F | Weakly electron-withdrawing | High electronegativity, stable C–F bond |

| Methyl 2-(4-chlorophenyl)-2-oxoacetate | –Cl | Electron-withdrawing | Moderate polarity, reactive in cross-couplings |

| Methyl 2-(4-nitrophenyl)-2-oxoacetate | –NO₂ | Strongly electron-withdrawing | High reactivity, used in photochemical reactions |

| Methyl 2-(4-methoxyphenyl)-2-oxoacetate | –OCH₃ | Electron-donating | Enhanced solubility, common in natural products |

| Methyl 2-(4-hydroxyphenyl)-2-oxoacetate | –OH | Electron-donating | Highly polar, forms hydrogen bonds |

Key Observations :

- Electron-donating groups (e.g., –NH₂, –OCH₃) increase electron density on the phenyl ring, enhancing resonance stabilization of intermediates in reactions like nucleophilic substitutions .

- Electron-withdrawing groups (e.g., –NO₂, –Cl) improve stability toward nucleophilic attack but reduce solubility in polar solvents .

Spectral Data and Characterization

NMR spectroscopy is critical for confirming structures. Key spectral differences arise from substituent effects:

Methyl 2-(4-fluorophenyl)-2-oxoacetate :

Methyl 2-(4-methoxyphenyl)-2-oxoacetate :

Methyl 2-(4-nitrophenyl)-2-oxoacetate :

- Strong deshielding of aromatic protons (δ >8.0 ppm) due to nitro group’s electron-withdrawing effect .

Biological Activity

Methyl 2-(4-aminophenyl)-2-oxoacetate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following structural formula:

This structure includes an amino group, which plays a crucial role in its biological interactions, and an oxoacetate moiety that can participate in various biochemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The amino group can form hydrogen bonds with the active sites of enzymes, leading to either inhibition or activation of enzymatic activities.

- Nucleophilic Addition : The oxoacetate moiety can participate in nucleophilic addition reactions, modulating the compound's effects on cellular processes such as signal transduction and gene expression.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In studies involving various bacterial strains, the compound demonstrated significant inhibitory effects, suggesting its potential as an antimicrobial agent.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating pathways related to cell survival and proliferation. The mechanism involves the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins .

Case Studies

- Tuberculosis Treatment : A study highlighted the potential use of derivatives similar to this compound as inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB). These inhibitors showed high potency (IC50 values < 20 nM) and selectivity, indicating that modifications to the structure could enhance therapeutic efficacy against tuberculosis .

- Cancer Cell Lines : In another investigation, this compound was tested against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. This suggests that the compound could be further developed into a therapeutic agent for cancer treatment .

Table 1: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| mPTPB Inhibition | IC50 < 20 nM against mPTPB |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Substituent | IC50 (nM) | Notes |

|---|---|---|---|

| Parent Compound | None | 257 | Initial hit for mPTPB inhibition |

| Variant A | COOMe | <20 | Improved binding affinity |

| Variant B | OH | <20 | Enhanced selectivity |

| Variant C | NMe2 | >100 | Less effective compared to others |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.